3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-5-10-31(26,27)24-9-8-15-6-7-18(11-17(15)14-24)23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h6-7,11-13H,5,8-10,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOQOPYTIEJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:
- Antidepressant Activity: Research indicates that compounds with a tetrahydroisoquinoline moiety can exhibit antidepressant properties. The sulfonyl group may enhance solubility and bioavailability, making it a candidate for further studies in treating mood disorders.
- Neuroprotective Effects: The ability of this compound to cross the blood-brain barrier (BBB) positions it as a potential neuroprotective agent. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacology
Pharmacological studies are crucial to understanding the mechanism of action of this compound:
- Receptor Interaction: Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Further research is needed to elucidate these interactions.
- Enzyme Inhibition: The sulfonamide group may provide opportunities for enzyme inhibition studies, particularly in pathways related to inflammation and pain management.
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar tetrahydroisoquinoline derivatives. The findings indicated that these compounds could significantly reduce depressive-like behaviors in animal models through modulation of serotonergic pathways .
Case Study 2: Neuroprotective Effects
In another study published in Neuroscience Letters, researchers investigated the neuroprotective effects of tetrahydroisoquinoline compounds in models of oxidative stress. The results demonstrated that these compounds could mitigate neuronal cell death induced by oxidative agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Chemistry: The target compound’s propane-1-sulfonyl group contrasts with BF15062’s isobutyryl group. BF15064’s 4-ethoxybenzenesulfonyl group introduces aromaticity and bulkiness, which may reduce membrane permeability but enhance target specificity.
Core Structure: The tetrahydroisoquinolin core (target and BF15062) is associated with neuroactive or kinase-inhibitory properties, whereas BF15064’s dihydroquinolin-4-one scaffold is linked to antiproliferative effects in cancer research .
Molecular Weight and Solubility :
- The target compound’s intermediate molecular weight (433.54 g/mol) positions it between BF15062 (412.48 g/mol) and BF15064 (493.57 g/mol). The sulfonyl group likely increases aqueous solubility compared to BF15062’s lipophilic isobutyryl substituent.
Research Findings and Limitations
- BF15062 : Demonstrated moderate activity in preliminary kinase assays but showed rapid hepatic clearance due to esterase susceptibility .
- BF15064: Exhibited selective inhibition of tyrosine kinases in vitro, attributed to its bulky sulfonamide group and planar quinolinone core .
- Target Compound: No direct pharmacological data is available in the provided evidence.
Notes for Further Research
- Synthetic Accessibility : The propane-1-sulfonyl group may require specialized sulfonylation conditions, complicating synthesis compared to acylated analogs.
- Biological Screening : Prioritize assays evaluating kinase inhibition, solubility, and blood-brain barrier penetration to validate theoretical advantages.
- Data Gaps : The absence of target-specific studies in the evidence underscores the need for experimental validation of its physicochemical and pharmacological properties.
Preparation Methods
Cyclization of Phenylethylamine Derivatives
A representative procedure involves reacting 3,4-dimethoxyphenylethylamine with phenylacetyl chloride in dichloromethane under inert conditions. The resulting acetamide intermediate undergoes cyclization using phosphoryl chloride (POCl₃) at 80°C for 6 hours:
Key Data:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 3,4-Dimethoxyphenylethylamine | Phenylacetyl chloride | POCl₃, 80°C, 6h | 72% |
This method is adaptable to introduce substituents at position 7 by selecting appropriately substituted phenylethylamines.
Introduction of the Propane-1-Sulfonyl Group
Sulfonation at position 2 of the tetrahydroisoquinoline is achieved via nucleophilic substitution of a mesylate intermediate.
Mesylation and Sulfonation
-
Mesylation : Treat the tetrahydroisoquinoline with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the mesylate.
-
Sulfonation : React the mesylate with sodium propane-1-sulfinate in dimethylformamide (DMF) at 100°C for 12 hours:
Optimization Notes:
-
Higher yields (85%) are obtained using Cs₂CO₃ as a base instead of Et₃N.
-
DMF outperforms THF or acetonitrile due to superior solvation of the sulfinate ion.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The acylating agent is synthesized from 3,4,5-trimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂) .
Chlorination Procedure
Reflux 3,4,5-trimethoxybenzoic acid with excess SOCl₂ (3 equiv) in anhydrous toluene for 3 hours. Remove excess SOCl₂ under reduced pressure to isolate the acyl chloride:
Purity Control:
-
The product is typically >95% pure (by ¹H NMR) and used without further purification.
Amide Bond Formation
The final step couples the sulfonated tetrahydroisoquinoline with 3,4,5-trimethoxybenzoyl chloride.
Coupling Conditions
React 2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Stir at room temperature for 24 hours:
Yield Optimization:
| Amine Equiv | Acyl Chloride Equiv | Solvent | Yield |
|---|---|---|---|
| 1.0 | 1.2 | DCM | 68% |
| 1.0 | 1.5 | THF | 52% |
Purification and Characterization
The crude product is purified via flash column chromatography (SiO₂, 10% MeOH in DCM) and recrystallized from ethanol/water.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, NH), 6.95–6.75 (m, 3H, aromatic), 4.10 (s, 2H, SO₂CH₂), 3.85 (s, 9H, OCH₃).
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Core Formation : Construct the tetrahydroisoquinoline scaffold using Pictet-Spengler or Bischler-Napieralski reactions, followed by sulfonation at the 2-position using propane-1-sulfonyl chloride (analogous to sulfonation methods in ).
Benzamide Coupling : React 3,4,5-trimethoxybenzoyl chloride with the 7-amino group of the sulfonated tetrahydroisoquinoline under Schotten-Baumann conditions (see coupling strategies in ).
- Critical Step : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR and LC-MS to confirm regioselectivity and purity.
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Optimization : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10% v/v in aqueous buffers to avoid cytotoxicity).
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to enhance solubility in physiological buffers (refer to solubility protocols in ).
- Alternative Approaches : Derivatize the compound with PEGylated groups or pro-drug strategies to improve hydrophilicity (as discussed in for similar sulfonamide derivatives).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the sulfonyl and trimethoxybenzamide groups as key pharmacophores (see for reaction path search methodologies).
Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS/AMBER) to assess stability and binding energy (ΔG).
- Validation : Cross-validate predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data.
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies to evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding (Equilibrium Dialysis).
- Metabolite Identification : Use LC-HRMS to detect major metabolites; structural modifications (e.g., blocking metabolic soft spots) may improve in vivo activity (as in ).
- Tissue Distribution : Employ radiolabeled analogs (e.g., -tagged) to quantify biodistribution (refer to isotopic methods in ).
Q. How can reaction yield variability during sulfonation be minimized?
- Methodological Answer :
- Condition Screening : Optimize solvent (e.g., dichloromethane vs. THF), temperature (−10°C to 25°C), and stoichiometry of propane-1-sulfonyl chloride (1.2–2.0 equiv).
- Catalysis : Test Lewis acids (e.g., ZnCl) or base additives (e.g., DMAP) to enhance sulfonyl group transfer (analogous to ).
- Real-Time Monitoring : Use inline FTIR or HPLC to track reaction progress and identify side products (see for data-driven optimization).
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism or R (drc package) to calculate IC.
- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., Huber loss) to mitigate experimental noise (as per ’s critical reflection on data integrity).
- Replication : Perform triplicate experiments with independent compound batches to assess reproducibility (see for quality control guidelines).
Q. How to design a structure-activity relationship (SAR) study for analog optimization?
- Methodological Answer :
Scaffold Diversification : Synthesize analogs with variations in:
- Methoxy group positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
- Sulfonyl substituents (e.g., propane-1-sulfonyl vs. aryl-sulfonyl groups).
Biological Testing : Screen analogs against target proteins (e.g., kinase panels) and counter-screens for selectivity ().
QSAR Modeling : Use Partial Least Squares (PLS) or machine learning (e.g., Random Forest) to correlate structural features with activity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
